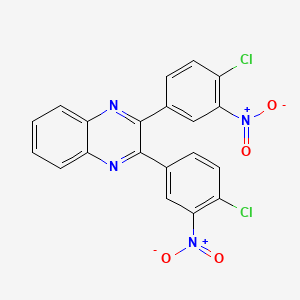
3-Methylphenyl (4-iodophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methylphenyl N-(4-iodophenyl)carbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a carbamate group (-NHCOO-) linking a 3-methylphenyl group and a 4-iodophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylphenyl N-(4-iodophenyl)carbamate typically involves the reaction of 3-methylphenyl isocyanate with 4-iodoaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-methylphenyl isocyanate+4-iodoaniline→3-methylphenyl N-(4-iodophenyl)carbamate
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at room temperature to slightly elevated temperatures. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the product.
Industrial Production Methods
Industrial production of 3-methylphenyl N-(4-iodophenyl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions
3-methylphenyl N-(4-iodophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the 4-iodophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include substituted phenyl carbamates.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction but may include oxidized or reduced forms of the original compound.
Hydrolysis: Products include 3-methylphenylamine and 4-iodophenol.
科学的研究の応用
3-methylphenyl N-(4-iodophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-methylphenyl N-(4-iodophenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death.
類似化合物との比較
Similar Compounds
N-Boc-4-iodoaniline: Similar in structure but with a tert-butoxycarbonyl (Boc) protecting group.
4-iodophenyl isocyanate: Contains the 4-iodophenyl group but lacks the carbamate linkage.
3-methylphenyl isocyanate: Contains the 3-methylphenyl group but lacks the carbamate linkage.
Uniqueness
3-methylphenyl N-(4-iodophenyl)carbamate is unique due to the presence of both the 3-methylphenyl and 4-iodophenyl groups linked by a carbamate group. This unique structure imparts specific chemical properties and potential biological activities that are not observed in the similar compounds listed above.
特性
分子式 |
C14H12INO2 |
|---|---|
分子量 |
353.15 g/mol |
IUPAC名 |
(3-methylphenyl) N-(4-iodophenyl)carbamate |
InChI |
InChI=1S/C14H12INO2/c1-10-3-2-4-13(9-10)18-14(17)16-12-7-5-11(15)6-8-12/h2-9H,1H3,(H,16,17) |
InChIキー |
TULOUABZWAYVRO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)OC(=O)NC2=CC=C(C=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-({N'-[(Z)-[4-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11552666.png)
![3-(4-Bromophenyl)-3-[(4-butylphenyl)amino]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B11552684.png)
![N-cyclododecyl-N'-[4-(decyloxy)phenyl]urea](/img/structure/B11552689.png)
![2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11552692.png)
![3-Fluoro-N-({N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11552696.png)
![4,4'-oxybis{N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline}](/img/structure/B11552708.png)
![[1-[(2-chlorophenyl)iminomethyl]naphthalen-2-yl] 2,4-dichlorobenzoate](/img/structure/B11552714.png)

![2-(4-bromophenoxy)-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide](/img/structure/B11552721.png)
![N-[(E)-anthracen-9-ylmethylidene]-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11552729.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3-iodophenyl)methylidene]acetohydrazide](/img/structure/B11552734.png)
![2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B11552738.png)
![1-(4-ethylphenyl)-2,3-diphenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B11552746.png)
![N'-[(E)-(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11552748.png)
